molecular formula C13H16ClN B12722385 Pyridinium, methyl-1-(phenylmethyl)-, chloride CAS No. 68909-18-2

Pyridinium, methyl-1-(phenylmethyl)-, chloride

Cat. No.: B12722385
CAS No.: 68909-18-2
M. Wt: 221.72 g/mol
InChI Key: NBNVYJFZJWMHPR-UHFFFAOYSA-M
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Description

Pyridinium, methyl-1-(phenylmethyl)-, chloride is a quaternary ammonium salt with a pyridinium core structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by its cationic nature, which makes it a valuable component in many chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium, methyl-1-(phenylmethyl)-, chloride typically involves the quaternization of pyridine with benzyl chloride in the presence of a methylating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as acetonitrile or ethanol. The reaction can be represented as follows:

Pyridine+Benzyl chloride+Methylating agentPyridinium, methyl-1-(phenylmethyl)-, chloride\text{Pyridine} + \text{Benzyl chloride} + \text{Methylating agent} \rightarrow \text{this compound} Pyridine+Benzyl chloride+Methylating agent→Pyridinium, methyl-1-(phenylmethyl)-, chloride

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, methyl-1-(phenylmethyl)-, chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different substituted pyridinium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include pyridinium N-oxide derivatives, reduced pyridine compounds, and various substituted pyridinium salts, depending on the specific reagents and conditions used.

Scientific Research Applications

Pyridinium, methyl-1-(phenylmethyl)-, chloride has a wide range of scientific research applications:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound exhibits antimicrobial properties and is used in the development of disinfectants and antiseptics.

    Industry: The compound is used in the production of surfactants, corrosion inhibitors, and fabric softeners.

Mechanism of Action

The mechanism of action of pyridinium, methyl-1-(phenylmethyl)-, chloride involves its interaction with cellular membranes and proteins. The cationic nature of the compound allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and cell lysis. In biological systems, it can inhibit the activity of enzymes by interacting with their active sites, thereby affecting various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium, ethyl-1-(phenylmethyl)-, chloride
  • Pyridinium, propyl-1-(phenylmethyl)-, chloride
  • Pyridinium, butyl-1-(phenylmethyl)-, chloride

Uniqueness

Pyridinium, methyl-1-(phenylmethyl)-, chloride is unique due to its specific methyl and benzyl substituents, which confer distinct chemical and physical properties. These properties make it particularly effective as a phase transfer catalyst and antimicrobial agent compared to its analogs with different alkyl chain lengths.

Properties

CAS No.

68909-18-2

Molecular Formula

C13H16ClN

Molecular Weight

221.72 g/mol

IUPAC Name

1-benzyl-1-methyl-2H-pyridin-1-ium;chloride

InChI

InChI=1S/C13H16N.ClH/c1-14(10-6-3-7-11-14)12-13-8-4-2-5-9-13;/h2-10H,11-12H2,1H3;1H/q+1;/p-1

InChI Key

NBNVYJFZJWMHPR-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CC=CC=C1)CC2=CC=CC=C2.[Cl-]

Origin of Product

United States

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